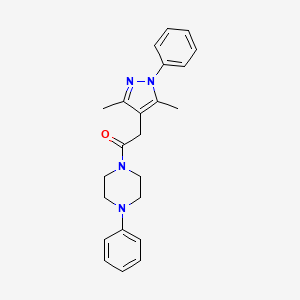![molecular formula C25H24BrNO4 B11134144 7-Bromo-1-[4-(propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134144.png)
7-Bromo-1-[4-(propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound featuring a chromeno-pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds, oxolane derivatives, and phenyl-substituted intermediates. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with similar chromeno structures, such as coumarins, share some chemical properties and biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and can be compared in terms of their pharmacological potential.
Imidazole Derivatives: Imidazole-containing compounds are known for their broad range of chemical and biological properties.
Uniqueness
7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows for distinct interactions with biological targets and the potential for novel applications in various fields.
Properties
Molecular Formula |
C25H24BrNO4 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
7-bromo-2-(oxolan-2-ylmethyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H24BrNO4/c1-14(2)15-5-7-16(8-6-15)22-21-23(28)19-12-17(26)9-10-20(19)31-24(21)25(29)27(22)13-18-4-3-11-30-18/h5-10,12,14,18,22H,3-4,11,13H2,1-2H3 |
InChI Key |
NGVAIIWZADRYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11134064.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide](/img/structure/B11134066.png)

![4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide](/img/structure/B11134081.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11134082.png)
![Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate](/img/structure/B11134088.png)

![3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B11134103.png)
![(1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide](/img/structure/B11134104.png)
![N-(4-bromophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11134107.png)
![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134114.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134120.png)
![2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11134121.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134126.png)
